molecular formula C22H30N2O4 B5469137 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5469137
M. Wt: 386.5 g/mol
InChI Key: SLONXHAASRIKPK-UHFFFAOYSA-N
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Description

3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core structure

Preparation Methods

The synthesis of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the bicyclo[2.2.2]octane core, followed by the introduction of the piperazine moiety and the ethoxyphenyl group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as G-protein-coupled receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades that result in changes in cellular function .

Comparison with Similar Compounds

Similar compounds include:

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their therapeutic potential.

    4-Phenylpiperazin-1-yl derivatives: These compounds are known for their activity as acetylcholinesterase inhibitors.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have shown antibacterial activity and are used in medicinal chemistry research.

The uniqueness of 3-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid lies in its bicyclo[2.2.2]octane core, which provides a rigid and stable framework that can enhance its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-2-28-18-6-4-3-5-17(18)23-11-13-24(14-12-23)21(25)19-15-7-9-16(10-8-15)20(19)22(26)27/h3-6,15-16,19-20H,2,7-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLONXHAASRIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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